molecular formula C9H18N2O4S B1374455 Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate CAS No. 1354952-68-3

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate

Cat. No. B1374455
CAS RN: 1354952-68-3
M. Wt: 250.32 g/mol
InChI Key: AKYOQUSGOPGRHZ-UHFFFAOYSA-N
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Description

“Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1354952-68-3 . It has a molecular weight of 250.32 and its IUPAC name is methyl 1-[2-(aminosulfonyl)ethyl]-4-piperidinecarboxylate . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate” is 1S/C9H18N2O4S/c1-15-9(12)8-2-4-11(5-3-8)6-7-16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate” is a powder . Its storage temperature is room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Comprehensive Analysis of Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate Applications

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate is a derivative of piperidine, a six-membered heterocycle with one nitrogen atom and five carbon atoms. Piperidine and its derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . Below is a detailed analysis of the unique applications of Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate in various scientific research fields.

Drug Design and Synthesis: Piperidine derivatives are foundational blocks in drug construction due to their presence in numerous pharmaceuticals. Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate can be utilized in the synthesis of biologically active compounds. Its structure allows for the introduction of various functional groups, making it a versatile intermediate in the design of new drugs .

Pharmacological Research: The piperidine moiety is associated with a wide range of pharmacological activities. As such, Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate could be pivotal in the development of new medications with potential therapeutic applications, such as analgesics or antidepressants .

Biological Activity Studies: This compound can be used to study biological activity due to its piperidine core, which is common in many alkaloids and pharmaceuticals. Research into its interaction with biological systems can lead to discoveries of new drug mechanisms .

Chemical Biology Probes: In chemical biology, probes derived from Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate can be synthesized to investigate cellular processes. These probes can help in understanding the role of piperidine derivatives at the molecular level .

Bioavailability Enhancement: Compounds like Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate can act as bio-enhancers. They can be co-administered with other drugs to improve their bioavailability and effectiveness by facilitating better absorption and interaction within the body .

Anti-inflammatory and Antioxidant Research: Due to the inherent properties of piperidine derivatives, this compound may exhibit anti-inflammatory and antioxidant activities. It can be a subject of research in the development of treatments for chronic conditions such as arthritis or oxidative stress-related diseases .

Neuropharmacology: The piperidine ring is a common feature in neuroactive compounds. Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate could be explored for its effects on the central nervous system, potentially leading to new insights in the treatment of neurological disorders .

Material Science: Beyond pharmaceuticals, Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate can be used in material science research. Its chemical properties might be beneficial in the synthesis of novel materials with specific desired characteristics .

Safety and Hazards

The safety information for “Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate” includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-15-9(12)8-2-4-11(5-3-8)6-7-16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYOQUSGOPGRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154857
Record name 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate

CAS RN

1354952-68-3
Record name 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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